5H-Pyrido[4,3-B]indol-8-amine
Overview
Description
5H-Pyrido[4,3-B]indol-8-amine, also known as δ-Carboline, is a novel aromatic amine compound . It has been used in the development of organic electroluminescent devices and displays .
Synthesis Analysis
The synthesis of 5H-Pyrido[4,3-B]indol-8-amine derivatives involves a series of reactions. For instance, 3-(2-chlorophenyl)pyridin-4-amine is used as a starting material to react with potassium tert-butoxide to produce the 5H-pyrido[4,3-b]indole .Molecular Structure Analysis
The molecular structure of 5H-Pyrido[4,3-B]indol-8-amine is represented by the empirical formula C11H8N2 . The molecular weight is 168.19 .Chemical Reactions Analysis
5H-Pyrido[4,3-B]indol-8-amine derivatives have been found to inhibit the polymerization of tubulin and disrupt the microtubule network of cells .Physical And Chemical Properties Analysis
5H-Pyrido[4,3-B]indol-8-amine is a solid at room temperature . It has a melting point of 209-214 °C .Scientific Research Applications
Synthesis and Biological Activities
Researchers have developed new indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones, pyrazolo[3,4-b]pyridin-3-amines, and pyrido[2,3-d]pyrimidin-4-amines, which were synthesized and assessed for their antimicrobial and antioxidant activities. Compounds exhibited significant antibacterial, antifungal, and radical scavenging activities, highlighting their potential as therapeutic agents (Saundane et al., 2013).
Carcinogenicity and Food Safety
Studies have detected carcinogenic heterocyclic amines, including derivatives of 5H-Pyrido[4,3-b]indol-8-amine, in the urine of healthy volunteers consuming cooked foods. This suggests ongoing exposure to these compounds through diet, with implications for cancer risk assessment and food safety (Ushiyama et al., 1991).
Environmental and Health Implications
Research into the detection of heterocyclic amines in various environments, including dialysis fluid of patients with uremia, emphasizes the widespread presence of these compounds and their potential health implications. Such studies underscore the need for monitoring and mitigating exposure to these carcinogenic compounds (Manabe et al., 1987).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes precautionary statements such as P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if you feel unwell .
properties
IUPAC Name |
5H-pyrido[4,3-b]indol-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDWKDZOVZUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507451 | |
Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrido[4,3-B]indol-8-amine | |
CAS RN |
79642-24-3 | |
Record name | 5H-Pyrido[4,3-b]indol-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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